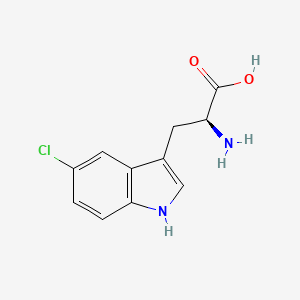

5-Chlor-L-Tryptophan

Übersicht

Beschreibung

Synthesis Analysis

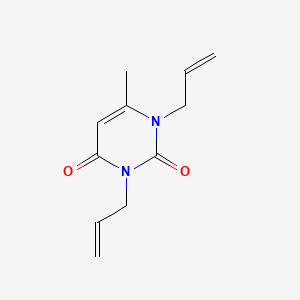

The enzymatic synthesis of 5-Chloro-L-tryptophan has been achieved using tryptophan synthase, which catalyzes the reaction of chloroindoles with L-serine, producing optically pure chlorotryptophans including 5-chloro-L-tryptophan. This method emphasizes the specificity and efficiency of enzymatic synthesis for obtaining chlorinated tryptophan derivatives with high enantiomeric excess (Lee & Phillips, 1992).

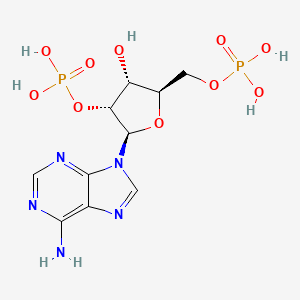

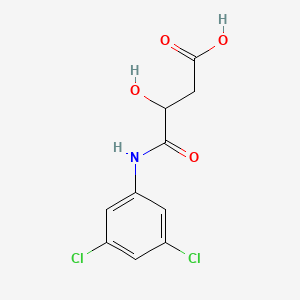

Molecular Structure Analysis

The molecular and crystal structures of tryptophan derivatives have been extensively studied, providing insights into the conformational dynamics of such compounds. For instance, structural analyses have been conducted on related compounds like L-tryptophan hydrochloride and hydrobromide, which crystallize in the monoclinic space group, showcasing isomorphism and detailed bond lengths within the indole and carboxyl groups. These studies lay the groundwork for understanding the structural nuances of 5-Chloro-L-tryptophan (Takigawa et al., 1966).

Chemical Reactions and Properties

Chemical reactions involving tryptophan and its derivatives highlight the reactivity of the indole nucleus and the influence of substitutions on this core structure. Tryptophan lyase (NosL), for example, illustrates the versatility of the 5'-deoxyadenosyl radical in mediating transformations of tryptophan, including modifications at the indole ring, which is relevant to understanding the chemical behavior of 5-Chloro-L-tryptophan (Bhandari, Fedoseyenko, & Begley, 2016).

Wissenschaftliche Forschungsanwendungen

Biologische Herstellung von Tryptophanderivaten

5-Chlor-L-Tryptophan ist ein Derivat von Tryptophan, einer aromatischen Aminosäure mit einem Indolring, die für die Biosynthese von Proteinen und Peptiden essentiell ist. In der industriellen Bioproduktion wird es durch Stoffwechsel-Engineering synthetisiert, eine Kombination aus synthetischer Biologie und Systembiologie. Dieser Prozess nutzt Mikroorganismen wie Escherichia coli und Corynebacterium glutamicum, um hochwertige Tryptophanderivate zu produzieren .

Halogenierungsreaktionen in der organischen Synthese

Die Halogenierung von Tryptophan, bei der Enzyme wie RebF/RebH die Reaktion zur Herstellung chlorierter Tryptophanderivate katalysieren, ist ein entscheidender Schritt in der organischen Synthese. Diese Reaktionen sind wichtig für die Herstellung komplexer Moleküle mit potenziellen pharmazeutischen Anwendungen .

Prognosemodelle in der Onkologie

In der medizinischen Forschung, insbesondere in der Onkologie, ist der Tryptophanstoffwechsel mit der Malignität von Krebsarten wie dem klaren Zellkarzinom des Nierens (ccRCC) verbunden. This compound könnte Teil eines Prognosemodells sein und helfen, das Patientenergebnis anhand der Expression von Genen im Zusammenhang mit dem Tryptophanstoffwechsel vorherzusagen .

Immuntherapie und Chemotherapie

Der Stoffwechsel von Tryptophan, einschließlich seiner chlorierten Derivate, spielt eine Rolle in der Immunantwort auf Tumoren. Das Verständnis der Pfade und Interaktionen dieser Verbindungen kann die Entwicklung von Immuntherapie- und Chemotherapiebehandlungen unterstützen .

Landwirtschaftliche Biotechnologie

Chlorierte Tryptophanderivate können das Pflanzenwachstum und die -entwicklung beeinflussen. Die Erforschung der Verwendung dieser Verbindungen, wie z. B. This compound, könnte zu Fortschritten in der landwirtschaftlichen Biotechnologie führen und die Samenkeimung und das Sämlingswachstum verbessern .

Umweltbioremediation

Das Potenzial von Mikroalgen, Tryptophanderivate für das Wachstum in Molkereiaffluent zu nutzen, deutet auf eine Rolle von this compound bei der Umweltbioremediation hin. Diese Anwendung könnte zur Behandlung von Abwasser und zur Rückgewinnung von Nährstoffen beitragen .

Safety and Hazards

Wirkmechanismus

Target of Action

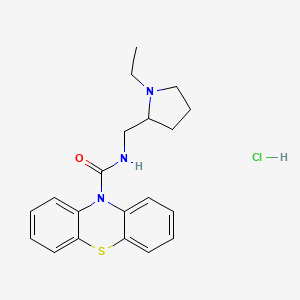

5-Chloro-L-tryptophan is a derivative of the essential amino acid tryptophan . It is known to interact with various enzymes involved in the tryptophan metabolic pathway . The primary targets of 5-Chloro-L-tryptophan are the enzymes involved in the kynurenine and serotonin pathways . These enzymes play crucial roles in various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Mode of Action

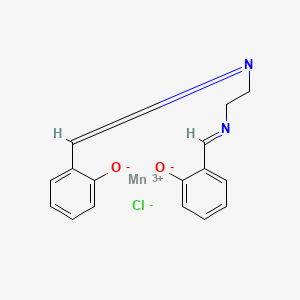

The mode of action of 5-Chloro-L-tryptophan involves its interaction with the enzymes in the tryptophan metabolic pathway . For instance, the first step in the halogenation reaction of tryptophan is catalyzed by RebF/RebH to generate 7-chloro-tryptophan . Then, RebO, a FAD-dependent L-Trp oxidase, converts 7-chloro-tryptophan to 7-chloroindole-3-pyruvic acid imine by releasing hydrogen peroxide .

Biochemical Pathways

5-Chloro-L-tryptophan is involved in the tryptophan metabolic pathway, which primarily includes the kynurenine, 5-hydroxytryptamine, and indole pathways . The kynurenine pathway is the major route of tryptophan metabolism, with over 95% of tryptophan being metabolized through this pathway . The enzymes involved in these pathways, the metabolites themselves, or their receptors represent potential therapeutic targets .

Pharmacokinetics

The pharmacokinetics of 5-Chloro-L-tryptophan involve its absorption, distribution, metabolism, and excretion (ADME). It is known that tryptophan metabolism primarily occurs in the liver, kidneys, and brain of various mammals .

Result of Action

The result of the action of 5-Chloro-L-tryptophan is the production of various bioactive compounds through the tryptophan metabolic pathway . These compounds can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Action Environment

The action of 5-Chloro-L-tryptophan can be influenced by various environmental factors. For instance, the gut microbiota can influence the metabolism of tryptophan . Additionally, factors such as exercise, inflammation, stress, and certain medications can have significant effects on the kynurenine pathway of tryptophan metabolism .

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKKZLIDCNWKIN-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00966874 | |

| Record name | 5-Chlorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00966874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52448-15-4 | |

| Record name | 5-Chloro-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52448-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chlorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00966874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

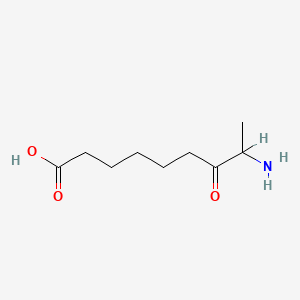

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

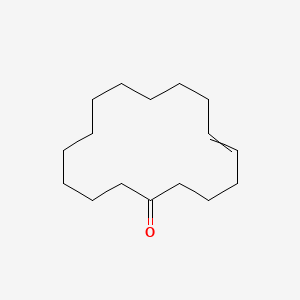

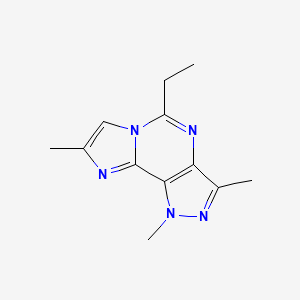

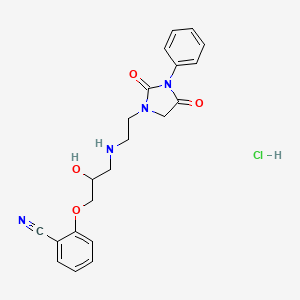

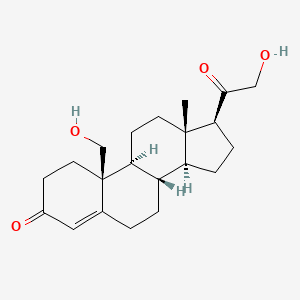

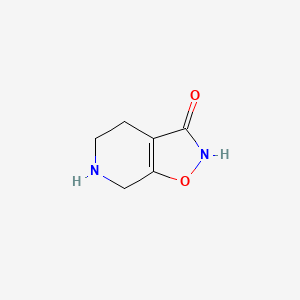

Feasible Synthetic Routes

Q & A

Q1: How is 5-chlorotryptophan biosynthesized?

A: Research suggests that 5-chlorotryptophan is biosynthesized through the action of flavin-dependent tryptophan halogenases. These enzymes catalyze the regioselective chlorination of tryptophan residues. For instance, the enzyme MibH from the biosynthetic pathway of the lantibiotic NAI-107 has been identified as an FADH2-dependent tryptophan halogenase responsible for 5-chlorotryptophan formation. Interestingly, MibH exhibits a unique substrate specificity, requiring the tryptophan residue to be embedded within its peptide substrate, deschloro NAI-107, for activity. []

Q2: What are some examples of natural products containing 5-chlorotryptophan?

A2: 5-Chlorotryptophan is a constituent of various bioactive cyclic peptides, including:

- NAI-107: A promising lantibiotic with potent antibacterial activity. The presence of 5-chlorotryptophan is crucial for its bioactivity. []

- Ulleungmycins A and B: Chlorinated cyclic hexapeptides isolated from Streptomyces sp. that display moderate antibacterial activity against Gram-positive bacteria, including drug-resistant strains. []

- Nicrophorusamides A and B: Antibacterial chlorinated cyclic hexapeptides isolated from a gut bacterium of the carrion beetle Nicrophorus concolor. []

- Spiroindimicins: A family of structurally diverse natural products with a unique spiro-ring system. []

Q3: How does the incorporation of 5-chlorotryptophan affect the properties of peptides and proteins?

A: The introduction of 5-chlorotryptophan can significantly impact the bioactivity and physicochemical properties of peptides and proteins. For example, in the case of NAI-107, the presence of 5-chlorotryptophan is essential for its potent antimicrobial activity. [] Furthermore, studies have shown that incorporating 5-chlorotryptophan, along with other noncanonical amino acids, into the fluorescent protein CGP can enhance its fluorescence and stability. []

Q4: What are the potential applications of 5-chlorotryptophan in biotechnology and drug discovery?

A4: The unique properties of 5-chlorotryptophan make it a promising building block for developing novel bioactive molecules. Potential applications include:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3,6-Bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B1217014.png)